2-(1H-Benzimidazol-2-yl)-4-fluoroaniline is a chemical compound that belongs to the class of substituted anilines, which are organic compounds containing an aminobenzene moiety. This compound is characterized by the presence of a benzimidazole ring and a fluoro group, making it of interest in various fields, including medicinal chemistry and materials science. Its structural formula can be represented as CHF and it is recognized for its potential biological activities.
The compound can be classified under several categories:
It is synthesized from 4-fluoroaniline and o-phenylenediamine, typically under acidic conditions, which facilitates the formation of the benzimidazole ring structure.
The synthesis of 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline generally involves the reaction of 4-fluoroaniline with o-phenylenediamine. The reaction conditions typically include:
The reaction proceeds through a condensation mechanism where the amino groups of o-phenylenediamine react with the para position of 4-fluoroaniline, leading to the formation of the desired product. Industrial synthesis may utilize continuous flow reactors to optimize yield and purity.
The molecular structure of 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline features:
Key structural data includes:
2-(1H-Benzimidazol-2-yl)-4-fluoroaniline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline involves its interaction with specific biological targets. In medicinal chemistry, it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. The incorporation of the fluorine atom enhances binding affinity due to its electronegative nature, which can influence the compound's interactions at a molecular level.
2-(1H-Benzimidazol-2-yl)-4-fluoroaniline has various applications in scientific research:
This compound's unique structural features and reactivity make it a valuable subject for further research in pharmacology and materials science, highlighting its potential roles in developing new therapeutic agents and functional materials.
The molecular architecture of 2-(1H-benzimidazol-2-yl)-4-fluoroaniline features three critical elements governing its biological interactions:
Table 1: Structural Parameters Governing Bioactivity
Structural Feature | Biological Consequence | Target Implications |
---|---|---|
Benzimidazole NH | Hydrogen bond donation to carbonyl oxygens/nitrogenous bases | DNA topoisomerases, kinase ATP pockets |
C2-Aniline linkage | Extended π-conjugation for intercalation | DNA minor groove, kinase hydrophobic regions |
Para-fluorine substitution | Enhanced membrane penetration (logP +0.25 vs non-fluorinated analog) | Intracellular targets, CNS accessibility |
Tautomeric equilibrium | pH-dependent protonation state for adaptive binding | Ion channels, pH-variable enzymatic environments |
These features collectively enable nanomolar-level interactions with oncology-relevant targets like tyrosine kinases and DNA repair enzymes, positioning this scaffold as a versatile template for therapeutic development [4] [9].
The para-fluorine atom in 2-(1H-benzimidazol-2-yl)-4-fluoroaniline is not a passive substituent but a critical determinant of target engagement and pharmacokinetics:
Table 2: Impact of Fluorine on Pharmacological Properties
Parameter | Fluorinated Compound | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
Metabolic stability (t1/2) | 8.7 ± 0.3 h | 3.8 ± 0.2 h | +129% |
Plasma protein binding | 88.2 ± 1.5% | 76.4 ± 2.1% | +15.5% |
Caco-2 permeability (Papp) | 18.7 × 10-6 cm/s | 12.3 × 10-6 cm/s | +52% |
Kinase inhibition (ABL1 IC50) | 0.28 ± 0.03 µM | 1.45 ± 0.12 µM | -80.7% |
These fluorine-driven advantages establish why >25% of recent benzimidazole-containing clinical candidates incorporate strategic fluorination [1] [9].
Positioning 2-(1H-benzimidazol-2-yl)-4-fluoroaniline within the benzimidazole therapeutic landscape reveals distinct advantages and limitations relative to established pharmacophores:
Table 3: Comparative Analysis with Key Benzimidazole Derivatives
Compound | Structural Distinction | Primary Target | Binding Affinity | Therapeutic Application |
---|---|---|---|---|
2-(1H-Benzimidazol-2-yl)-4-fluoroaniline | Direct C2-aniline linkage | Topoisomerase II/DNA | Kd = 0.78 µM | Anticancer lead |
Bendamustine | Nitrogen mustard at C1 | DNA alkylation | IC50 = 13 µM (cells) | Lymphoma/leukemia |
Omeprazole | Pyridinylmethyl at N1, methoxy at C6 | H+/K+ ATPase | IC50 = 0.4 µM | Antiulcer |
Binimetinib | Sulfamide-linked fluorophenyl | MEK1/2 | IC50 = 12 nM | Metastatic melanoma |
2-(4-Fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide | Acetamide spacer at C5 | Unknown (cytotoxic) | IC50 = 8.13 µM (cells) | Anticancer research |
The hybrid structure demonstrates intermediate molecular weight (MW = 227.23 g/mol) and balanced lipophilicity (clogP = 2.78), positioning it favorably within drug-like chemical space. However, its principal limitation versus advanced clinical candidates is reduced target specificity, necessitating further structural refinement to minimize off-target interactions [4] [9] [10].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3